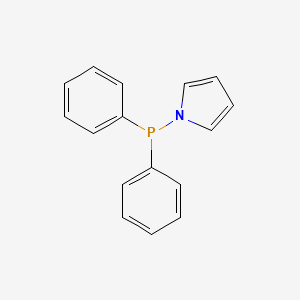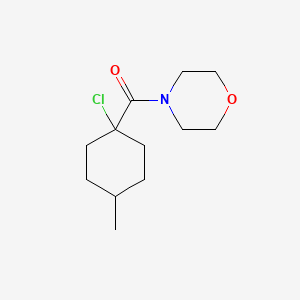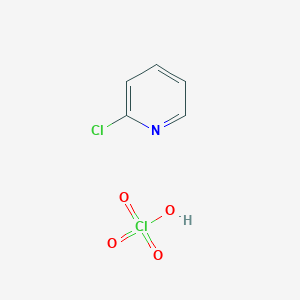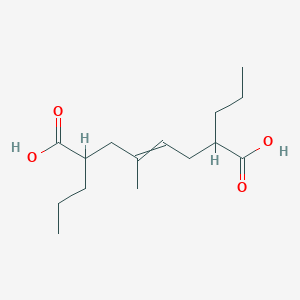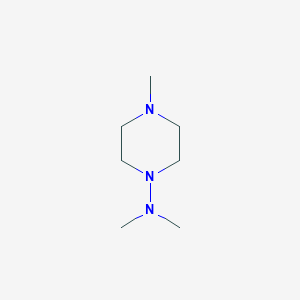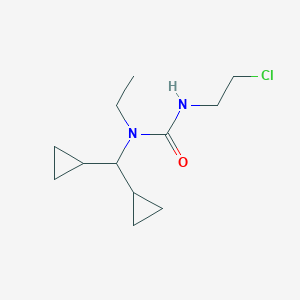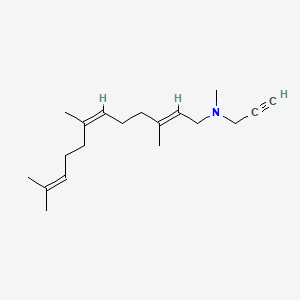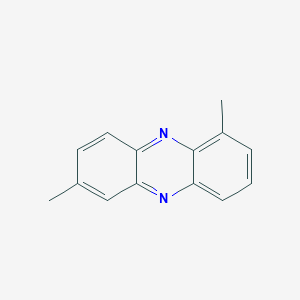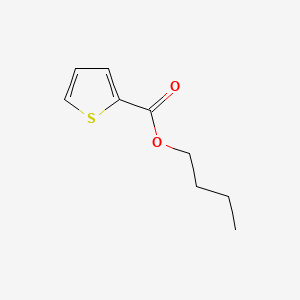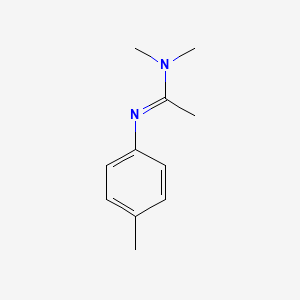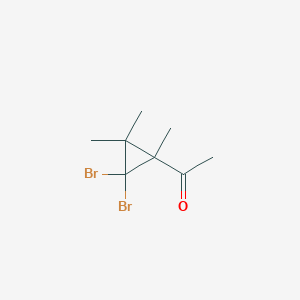
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a trifluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one typically involves the reaction of diphenylphosphoryl chloride with a trifluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium azide, in a suitable solvent like acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as distillation or chromatography, are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxides, while reduction may produce diphenylphosphoryl alcohols.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate the role of phosphorus-containing groups in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can participate in nucleophilic and electrophilic reactions, while the trifluoromethyl ketone group can undergo various transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a trifluoromethyl ketone group.
Diphenylphosphoryl chloride: Contains a chloride group instead of a trifluoromethyl ketone group.
1-(Diphenylphosphoryl)allenes: Contains an allene group instead of a trifluoromethyl ketone group.
Uniqueness
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both diphenylphosphoryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, making it valuable in various applications, including organic synthesis and materials science.
Propiedades
Número CAS |
52101-96-9 |
|---|---|
Fórmula molecular |
C14H10F3O2P |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H10F3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
GMAQMECBQBBACG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



